4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Overview
Description
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene typically involves the introduction of fluorine, iodine, and trifluoromethyl groups onto a benzene ring. One common method is the halogen exchange reaction, where a fluorinated benzene derivative undergoes iodination in the presence of an iodine source and a suitable catalyst. Another approach involves the trifluoromethylation of an iodobenzene derivative using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions or trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and regioselectivity of the reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine and trifluoromethyl groups. This activation facilitates electrophilic aromatic substitution and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-fluorobenzene
- 4-Iodo-2-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
4-fluoro-1-iodo-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFPMXMCSCGJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660018 | |
Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-65-5 | |
Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.